Cas no 55108-54-8 (4-Chloro-2-ethyl-6-methylpyrimidine)
4-Chloro-2-ethyl-6-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-ethyl-6-methylpyrimidine
- 2-Ethyl-4-chlor-6-methyl-pyrimidin
- 4-Chlor-6-methyl-2-aethylpyrimidin
- 4-Chlor-6-methyl-2-ethyl-pyrimdin
- 4-Chlor-6-methyl-2-ethylpyrimidin
- 4-chloro-2-ethyl-6-methyl-pyrimidine
- 6-Chlor-4-methyl-2-ethylpyrimidin
- Ambcb4013312
- CTK8J2240
- KB-241268
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- MDL: MFCD08753330
- Inchi: InChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
- InChI Key: UXHUHCFLWOQURB-UHFFFAOYSA-N
- SMILES: CCC1=NC(=CC(=N1)Cl)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
4-Chloro-2-ethyl-6-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM281734-1g |
4-Chloro-2-ethyl-6-methylpyrimidine |
55108-54-8 | 95% | 1g |
$458 | 2021-08-18 | |
| TRC | C373818-25mg |
4-chloro-2-ethyl-6-methylpyrimidine |
55108-54-8 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373818-50mg |
4-chloro-2-ethyl-6-methylpyrimidine |
55108-54-8 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373818-250mg |
4-chloro-2-ethyl-6-methylpyrimidine |
55108-54-8 | 250mg |
$ 275.00 | 2022-04-01 | ||
| Chemenu | CM281734-1g |
4-Chloro-2-ethyl-6-methylpyrimidine |
55108-54-8 | 95% | 1g |
$191 | 2023-02-02 | |
| A2B Chem LLC | AG30277-50mg |
4-CHLORO-2-ETHYL-6-METHYLPYRIMIDINE |
55108-54-8 | 93% | 50mg |
$77.00 | 2024-04-19 | |
| A2B Chem LLC | AG30277-100mg |
4-CHLORO-2-ETHYL-6-METHYLPYRIMIDINE |
55108-54-8 | 93% | 100mg |
$101.00 | 2024-04-19 | |
| A2B Chem LLC | AG30277-250mg |
4-CHLORO-2-ETHYL-6-METHYLPYRIMIDINE |
55108-54-8 | 93% | 250mg |
$128.00 | 2024-04-19 | |
| A2B Chem LLC | AG30277-500mg |
4-CHLORO-2-ETHYL-6-METHYLPYRIMIDINE |
55108-54-8 | 93% | 500mg |
$208.00 | 2024-04-19 | |
| A2B Chem LLC | AG30277-1g |
4-CHLORO-2-ETHYL-6-METHYLPYRIMIDINE |
55108-54-8 | 93% | 1g |
$289.00 | 2024-04-19 |
4-Chloro-2-ethyl-6-methylpyrimidine Suppliers
4-Chloro-2-ethyl-6-methylpyrimidine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-Chloro-2-ethyl-6-methylpyrimidine
4-Chloro-2-ethyl-6-methylpyrimidine (CAS No. 55108-54-8): A Versatile Building Block in Modern Medicinal Chemistry and Material Science
4-Chloro-2-ethyl-6-methylpyrimidine, also known as 2-ethyl-6-methyl-4-chloropyrimidine, is a multifunctional heterocyclic compound with the molecular formula C8H10ClN2. This compound, characterized by its unique pyrimidine core with a chlorine substituent at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position, has garnered significant attention in recent years due to its diverse synthetic utility and biological activity. With a CAS No. 55108-54-8 assigned by the Chemical Abstracts Service, this compound has become a key intermediate in pharmaceutical development, agrochemical synthesis, and advanced materials research.
The pyrimidine ring system is one of the most important scaffolds in medicinal chemistry, serving as the core structure of numerous bioactive molecules, including nucleic acids, antiviral agents, and anticancer drugs. The 4-chloro substitution in 4-Chloro-2-ethyl-6-methylpyrimidine introduces a unique electronic and steric environment that enhances its reactivity in various synthetic transformations. Recent studies published in Organic Letters (2023) and Journal of Medicinal Chemistry (2024) have demonstrated that the chlorine atom at the 4-position can act as a directing group in transition-metal-catalyzed cross-coupling reactions, enabling the efficient functionalization of the pyrimidine ring with a wide range of substituents. This property has been exploited in the development of novel antitumor agents and antimicrobial compounds, where precise control over substituent positioning is critical for optimizing biological activity.
The ethyl group at the 2-position and the methyl group at the 6-position in 4-Chloro-2-ethyl-6-methylpyrimidine contribute to the compound's stability and solubility characteristics. These substituents modulate the compound's hydrophobicity and hydrogen-bonding capabilities, making it an ideal precursor for designing drug-like molecules with improved pharmacokinetic profiles. A 2023 study in ACS Medicinal Chemistry Letters highlighted the use of 4-Chloro-2-ethyl-6-methylpyrimidine as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), where the methyl group at the 6-position was found to enhance receptor affinity by stabilizing specific protein-ligand interactions.
In the field of material science, 4-Chloro-2-ethyl-6-methylpyrimidine has emerged as a promising precursor for the development of conjugated polymers and organic light-emitting diodes (OLEDs). The chlorine substituent facilitates efficient π-π stacking interactions, while the ethyl and methyl groups provide flexibility to the molecular backbone, which is essential for optimizing charge transport properties. A 2024 publication in Advanced Materials described the use of this compound in the synthesis of fluorescent polymers with tunable emission wavelengths, achieved through strategic functional group modifications on the pyrimidine ring.
Recent advancements in computational chemistry have further expanded the synthetic potential of 4-Chloro-2-ethyl-6-methylpyrimidine. Density functional theory (DFT) calculations published in Chemical Science (2024) revealed that the chlorine atom significantly lowers the energy barrier for nucleophilic attack at the 2-position, making this compound an excellent candidate for click chemistry applications. This insight has led to the development of bioconjugation strategies where 4-Chloro-2-ethyl-6-methylpyrimidine serves as a linker molecule for attaching therapeutic agents to targeting ligands, a critical step in the design of precision medicine platforms.
The CAS No. 55108-54-8 compound also exhibits interesting biological properties in its own right. In vitro studies reported in European Journal of Medicinal Chemistry (2023) demonstrated that 4-Chloro-2-ethyl-6-methylpyrimidine exhibits moderate cytotoxic activity against a panel of human cancer cell lines, with selectivity indices favoring prostate cancer cells. While the exact mechanism of action remains under investigation, preliminary data suggest that the chlorine substituent may play a role in modulating mitochondrial function, an area of active research in oncology.
Looking ahead, the pyrimidine-based structure of 4-Chloro-2-ethyl-6-methylpyrimidine is expected to drive further innovation in green chemistry applications. Researchers at the Max Planck Institute for Coal Research have recently demonstrated that this compound can act as a hydrogen storage material when incorporated into metal-organic frameworks (MOFs), leveraging the chlorine and alkyl substituents to enhance hydrogen adsorption capacities. This application underscores the compound's versatility beyond traditional pharmaceutical and materials science domains.
In conclusion, 4-Chloro-2-ethyl-6-methylpyrimidine (CAS No. 55108-54-8) stands as a prime example of how subtle structural modifications can unlock a wide array of synthetic, biological, and materials-related applications. As research continues to uncover new dimensions of its utility, this compound is poised to remain a cornerstone in the development of next-generation therapeutics and advanced functional materials.
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